(2-Chlorophenyl)-N-(4-isobutoxybenzyl)methanamine
Description
(2-Chlorophenyl)-N-(4-isobutoxybenzyl)methanamine is a secondary amine derivative featuring a 2-chlorophenyl group attached to a methanamine backbone, which is further substituted with a 4-isobutoxybenzyl moiety. This compound is structurally characterized by its aromatic chlorinated phenyl ring and the isobutoxy-linked benzyl group, which may influence its physicochemical properties and biological activity. It is commercially available (CAS: sc-307746) at a price of $284.00 for 500 mg .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[4-(2-methylpropoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-14(2)13-21-17-9-7-15(8-10-17)11-20-12-16-5-3-4-6-18(16)19/h3-10,14,20H,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMKRMJJYZMUAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CNCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-Chlorophenyl)-N-(4-isobutoxybenzyl)methanamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : CHClNO
- Molecular Weight : 319.86 g/mol
This structure includes a chlorophenyl group and an isobutoxybenzyl moiety, which are crucial for its biological activity.
The mechanism of action of this compound involves interaction with specific biological targets, including receptors and enzymes. The presence of the chlorophenyl group may enhance lipophilicity, facilitating cell membrane penetration and receptor binding.
- Receptor Interaction : Preliminary studies suggest that this compound may act as a modulator for various neurotransmitter receptors, particularly those involved in the central nervous system.
- Enzyme Inhibition : It may inhibit certain enzymes related to metabolic pathways, affecting cellular signaling and homeostasis.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
- Antidepressant-like Effects : In animal models, this compound exhibited significant antidepressant-like effects in behavioral assays, suggesting potential use in treating mood disorders.
- Anti-inflammatory Properties : Studies indicate that it may reduce inflammation markers in vitro, implicating its potential in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study on its antidepressant effects involved administering varying doses to mice. Results indicated a dose-dependent response with significant behavioral improvements observed at higher doses.
- Case Study 2 : In vitro assays demonstrated that the compound reduced tumor necrosis factor-alpha (TNF-α) levels in macrophages, showcasing its anti-inflammatory potential.
- Case Study 3 : A pharmacokinetic study revealed favorable absorption and distribution characteristics in rodents, supporting further development as a therapeutic agent.
Research Findings
Recent research has focused on elucidating the structure-activity relationships (SAR) of this compound. Variations in substituents on the aromatic rings have been systematically studied to optimize biological activity and reduce side effects.
- SAR Studies : Modifications to the isobutoxy group have shown varying degrees of receptor affinity and selectivity, indicating that specific structural features are critical for enhancing therapeutic efficacy.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Methanamine Derivatives
Key Observations :
Key Observations :
- Higher yields (e.g., 87% for 2a) are achieved in Schiff base formations compared to condensation reactions (66% for 4l) .
Physicochemical and Spectroscopic Properties
Table 3: Spectroscopic Data Comparison
Key Observations :
- The imine (C=N) stretch at ~1654 cm⁻¹ in 2a contrasts with the absence of such peaks in non-Schiff base analogues .
- Aromatic proton signals in the range of 6.85–7.90 ppm are common across derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
